Tert-butyl 2-aminophenoxyacetate
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminophenoxy)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8,13H2,1-3H3 |
InChI Key |
BLZPXADKLVRVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally proceeds through:
- Protection of the amino group on the phenol derivative (often as a tert-butoxycarbonyl (Boc) group),
- Formation of the phenoxyacetate linkage by etherification with tert-butyl bromoacetate or similar alkylating agents,
- Deprotection or functional group transformations to yield the free amine.
Etherification of Protected 4-Aminophenol Derivatives
One of the most documented routes involves starting from 4-aminophenol, which is first protected as the tert-butoxycarbonyl (Boc) carbamate to prevent side reactions of the amino group during ether formation. The Boc-protected 4-aminophenol is then reacted with tert-butyl bromoacetate or methyl bromoacetate under basic conditions to form tert-butyl 2-(4-(tert-butoxycarbonyl)aminophenoxy)acetate.
- Base: Caesium carbonate or potassium carbonate,
- Solvent: Acetone or dimethylformamide (DMF),
- Catalyst: Potassium iodide as a phase transfer catalyst,
- Temperature: Reflux for 4 hours,
- Yield: Approximately 70% isolated yield after chromatographic purification.
This method is supported by literature describing the synthesis of methyl 2-(4-(tert-butoxycarbonyl)aminophenoxy)acetate as an intermediate, which can be adapted to tert-butyl esters by using tert-butyl bromoacetate.
Direct Alkylation of 4-Aminophenol
An alternative method involves the direct alkylation of 4-aminophenol with tert-butyl bromoacetate in the presence of potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution on the bromoacetate by the phenol oxygen, yielding this compound after workup and purification.
Protection and Deprotection Strategies
- The amino group is often protected as Boc to avoid side reactions during alkylation.
- After etherification, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
- Alternatively, the amino group can be introduced after ether formation by nitration of the phenoxyacetate followed by reduction, but this is less common due to harsher conditions and lower selectivity.
Use of Reformatsky Reaction for Intermediate Synthesis
Some advanced synthetic routes involve the Reformatsky reaction, where zinc-mediated addition of tert-butyl bromoacetate-derived Reformatsky reagents to silyl-protected intermediates yields key precursors. These methods are more complex and used in the synthesis of statin intermediates but demonstrate the versatility of tert-butyl ester chemistry in related compounds.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc-protected 4-aminophenol + tert-butyl bromoacetate | Boc-4-aminophenol, tert-butyl bromoacetate | Cs2CO3, KI, acetone, reflux 4 h | ~70 | Mild conditions, widely used, good selectivity |
| Direct alkylation of 4-aminophenol | 4-Aminophenol, tert-butyl bromoacetate | K2CO3, DMF, 70 °C, 4 h | 60-80 | Simpler, but amino group may cause side reactions |
| Reformatsky reaction route | Silyl-protected intermediates | Zn dust, THF, heating to 65 °C, 24 h | 65 | More complex, used in advanced syntheses |
| Nitration and reduction route | tert-Butyl phenoxyacetate | Nitration, reduction (Pd/C or SnCl2) | Variable | Less selective, harsher conditions |
Research Findings and Perspectives
- The Boc protection of the amino group is critical to achieving high yield and purity in the etherification step, as unprotected amines can lead to side reactions and polymerization.
- The use of cesium carbonate as a base and potassium iodide as a catalyst in acetone provides a green and cost-effective approach with good yields and operational simplicity.
- The Reformatsky reaction, while more complex, allows for stereoselective synthesis of related tert-butyl ester intermediates, demonstrating the potential for asymmetric synthesis in this chemical space.
- Deprotection of the Boc group is typically achieved with trifluoroacetic acid or mild acidic conditions, preserving the ester functionality.
- Purification is commonly done by silica gel chromatography followed by recrystallization from ethyl acetate and hexane mixtures to obtain analytically pure material.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-aminophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-(2-aminophenoxy)ethanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tert-butyl 2-(2-aminophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl 2-aminophenoxyacetate with structurally related esters, highlighting differences in substituents, molecular formulas, and molar masses:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not available | C₁₂H₁₇NO₃ (inferred) | ~223.27 (estimated) | 2-aminophenoxy, tert-butyl ester |
| Tert-butyl 2-(4-aminophenoxy)acetate | 167843-57-4 | C₁₂H₁₇NO₃ | 223.27 | 4-aminophenoxy, tert-butyl ester |
| Methyl 2-(3-aminophenyl)acetate | 52913-11-8 | C₉H₁₁NO₂ | 165.19 | 3-aminophenyl, methyl ester |
| Ethyl 2-(3-aminophenyl)acetate | 52273-79-7 | C₁₀H₁₃NO₂ | 179.22 | 3-aminophenyl, ethyl ester |
| tert-Butyl 2-(4-formylphenoxy)acetate | 159353-71-6 | C₁₃H₁₆O₅ | 252.26 | 4-formylphenoxy, tert-butyl ester |
Key Observations:
- Positional Isomerism: The position of the amino group (e.g., 2- vs. 4-aminophenoxy) significantly impacts reactivity and solubility. For example, tert-butyl 2-(4-aminophenoxy)acetate (CAS 167843-57-4) is more sterically accessible for nucleophilic reactions compared to its 2-substituted counterpart .
- Ester Group Influence : Methyl and ethyl esters (e.g., CAS 52913-11-8 and 52273-79-7) exhibit lower molar masses and higher hydrophilicity than tert-butyl derivatives, affecting their application in solid-phase synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
